Cas no 4607-63-0 (Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)-)

Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)-
- Hydroxy-(4-isopropyl-phenyl)-acetic acid
- 2-Hydroxy-2-(4-isopropylphenyl)acetic acid
- 2-hydroxy-2-4-(propan-2-yl)phenylacetic acid
-
- インチ: 1S/C11H14O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10,12H,1-2H3,(H,13,14)
- InChIKey: QGBGSPANMHQOAV-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1C=CC(=CC=1)C(C)C
計算された属性
- せいみつぶんしりょう: 194.094
- どういたいしつりょう: 194.094
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5A^2
- 疎水性パラメータ計算基準値(XlogP): 1.7
Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-500mg |
2-Hydroxy-2-(4-isopropylphenyl)acetic acid |
4607-63-0 | 98% | 500mg |
¥17028.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-50mg |
2-Hydroxy-2-(4-isopropylphenyl)acetic acid |
4607-63-0 | 98% | 50mg |
¥14882.00 | 2024-05-12 | |
Enamine | EN300-1867828-0.1g |
2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |
4607-63-0 | 0.1g |
$364.0 | 2023-09-18 | ||
Enamine | EN300-1867828-1.0g |
2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |
4607-63-0 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1867828-0.5g |
2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |
4607-63-0 | 0.5g |
$397.0 | 2023-09-18 | ||
Enamine | EN300-1867828-10g |
2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |
4607-63-0 | 10g |
$1778.0 | 2023-09-18 | ||
Enamine | EN300-1867828-5g |
2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |
4607-63-0 | 5g |
$1199.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-250mg |
2-Hydroxy-2-(4-isopropylphenyl)acetic acid |
4607-63-0 | 98% | 250mg |
¥16308.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-100mg |
2-Hydroxy-2-(4-isopropylphenyl)acetic acid |
4607-63-0 | 98% | 100mg |
¥15602.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-1g |
2-Hydroxy-2-(4-isopropylphenyl)acetic acid |
4607-63-0 | 98% | 1g |
¥17748.00 | 2024-05-12 |
Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)- 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)-に関する追加情報
Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)- (CAS No. 4607-63-0): A Comprehensive Overview
Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)-, identified by its CAS number 4607-63-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific and industrial domains. The compound’s molecular structure consists of a benzene ring substituted with an acetic acid moiety at the α-position and a hydroxy group at the 4-position, further modified by a 1-methylethyl (isopropyl) group. Such structural intricacies make it a subject of interest for researchers exploring novel synthetic pathways and bioactive molecules.
The< strong>α-hydroxy functionality in Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)- imparts unique reactivity, enabling its participation in various chemical transformations. This property is particularly valuable in pharmaceutical synthesis, where such functional groups are often utilized to enhance drug bioavailability and metabolic stability. The presence of the< strong>1-methylethyl group adds another layer of complexity, influencing both the electronic and steric properties of the molecule. These characteristics make it a versatile intermediate in the synthesis of more complex organic compounds.
In recent years, there has been a growing interest in< strong>Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)- due to its potential role in drug development. Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and antioxidant properties. The< strong>α-hydroxy group is known to interact with biological targets in ways that can modulate cellular processes. For instance, research has indicated that certain benzeneacetic acid derivatives can inhibit enzymes involved in inflammatory pathways, making them candidates for therapeutic applications.
The< strong>4-(1-methylethyl) substituent further contributes to the pharmacological profile of this compound by influencing its solubility and binding affinity to biological targets. These factors are crucial in determining the compound’s efficacy and safety when used in pharmaceutical formulations. Moreover, the structural motifs present in< strong>Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)- align well with established pharmacophores found in many drugs currently on the market. This alignment suggests that it could serve as a valuable scaffold for designing new therapeutic agents.
Synthetic methodologies for< strong>Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)- have been extensively studied to optimize yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications. These methods not only enhance the efficiency of production but also minimize environmental impact by reducing waste and energy consumption.
The chemical reactivity of< strong>Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)- allows for diverse modifications, enabling chemists to tailor its properties for specific applications. For example, functionalization at the hydroxyl group can lead to esters or ethers, which may exhibit different biological activities compared to the parent compound. Such modifications are often explored in medicinal chemistry to improve drug-like properties such as lipophilicity and metabolic stability.
In industrial applications, Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)- finds use as an intermediate in the production of specialty chemicals and fine chemicals. Its unique structure makes it a valuable building block for more complex molecules used in fragrances, dyes, and polymers. The ability to modify its functional groups allows for fine-tuning of properties such as volatility and colorfastness, making it indispensable in these industries.
The safety profile of< strong>Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)- is another critical aspect that has been thoroughly evaluated through various toxicological studies. These studies have assessed its acute and chronic toxicity profiles, as well as its potential for mutagenicity and carcinogenicity. The results indicate that under appropriate conditions of use, the compound is relatively safe for industrial and laboratory applications. However, standard safety protocols should always be followed to ensure worker protection and environmental safety.
The future prospects for< strong>Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)- are promising, with ongoing research exploring new synthetic routes and applications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties. Additionally, collaborations between academia and industry will likely drive innovation,leading to more efficient production methods and expanded uses for this versatile compound.
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